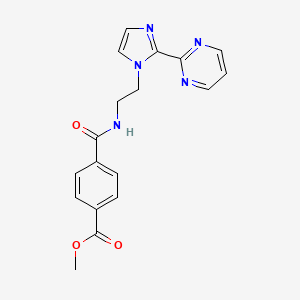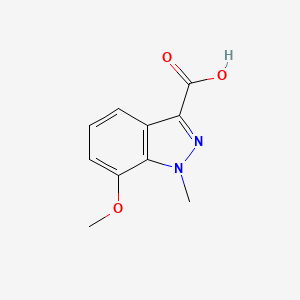![molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridina CAS No. 1397287-53-4](/img/structure/B2493189.png)
2-Bromo-7-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a triazole ring. This compound contains a bromine atom and a trifluoromethyl group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Drug Design and Discovery: Its molecular recognition capabilities make it a promising candidate for developing new drugs, particularly as inhibitors for enzymes and receptors.
Sensing and Detection Technologies: The compound’s unique structure allows it to be used in the development of sensors for detecting various analytes.
Organic Electronics and Photocatalysis: It can be utilized in the fabrication of organic electronic devices and as a photocatalyst in chemical reactions.
Mecanismo De Acción
Target of Action
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding
Biochemical Pathways
, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.
Métodos De Preparación
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized using several methods. One common method involves the reaction of 2,6-dibromo-3-nitropyridine with trifluoroacetic acid and triethylamine. Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides under specific conditions, such as 140°C in dry toluene . These methods demonstrate good functional group tolerance and yield the target compound efficiently.
Análisis De Reacciones Químicas
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: These reactions involve the formation of new bonds between the triazole ring and other molecules, leading to the synthesis of more complex structures.
Common reagents used in these reactions include trifluoroacetic acid, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and applications.
1,2,4-Triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but is fused with a pyrazine ring instead of a pyridine ring, leading to distinct biological activities.
1,2,3-Triazolo[1,5-a]pyridine:
The presence of the bromine and trifluoromethyl groups in 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine makes it unique, enhancing its molecular recognition capabilities and broadening its range of applications.
Propiedades
IUPAC Name |
2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBFBUYSNNELQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2493108.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)


![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)







![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
